molecular formula C17H27N3O3 B2926629 2-{1-[1-(prop-2-enoyl)piperidine-4-carbonyl]azepan-4-yl}acetamide CAS No. 2361908-92-9

2-{1-[1-(prop-2-enoyl)piperidine-4-carbonyl]azepan-4-yl}acetamide

Cat. No.: B2926629
CAS No.: 2361908-92-9
M. Wt: 321.421
InChI Key: RAMRXTHDBDFCMQ-UHFFFAOYSA-N
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Description

2-{1-[1-(prop-2-enoyl)piperidine-4-carbonyl]azepan-4-yl}acetamide is a complex organic compound that features a piperidine ring and an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[1-(prop-2-enoyl)piperidine-4-carbonyl]azepan-4-yl}acetamide typically involves multiple steps, starting from simpler organic moleculesSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high throughput. The use of automated systems for monitoring and controlling reaction parameters is essential for scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

2-{1-[1-(prop-2-enoyl)piperidine-4-carbonyl]azepan-4-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

2-{1-[1-(prop-2-enoyl)piperidine-4-carbonyl]azepan-4-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{1-[1-(prop-2-enoyl)piperidine-4-carbonyl]azepan-4-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and azepane derivatives, such as 1-(prop-2-enoyl)piperidine-4-carboxylic acid and 2-{[1-(prop-2-enoyl)piperidin-4-yl]methyl}-1,3-thiazole-4-carboxylic acid .

Uniqueness

What sets 2-{1-[1-(prop-2-enoyl)piperidine-4-carbonyl]azepan-4-yl}acetamide apart is its unique combination of the piperidine and azepane rings, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

2-[1-(1-prop-2-enoylpiperidine-4-carbonyl)azepan-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O3/c1-2-16(22)19-10-6-14(7-11-19)17(23)20-8-3-4-13(5-9-20)12-15(18)21/h2,13-14H,1,3-12H2,(H2,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAMRXTHDBDFCMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)C(=O)N2CCCC(CC2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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